molecular formula C14H26N2OS B14908382 3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol

3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol

Cat. No.: B14908382
M. Wt: 270.44 g/mol
InChI Key: NPFVFQWBXAZBBC-UHFFFAOYSA-N
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Description

3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol is a complex organic compound that features a thiazole ring, a tert-butyl group, and a pentanol chain. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of α-haloketones with thiourea. The tert-butyl group is introduced via alkylation reactions, and the pentanol chain is attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular pathways involved in oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((((2-(Tert-butyl)thiazol-5-yl)methyl)amino)methyl)pentan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl group and pentanol chain differentiate it from other thiazole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .

Properties

Molecular Formula

C14H26N2OS

Molecular Weight

270.44 g/mol

IUPAC Name

3-[[(2-tert-butyl-1,3-thiazol-5-yl)methylamino]methyl]pentan-1-ol

InChI

InChI=1S/C14H26N2OS/c1-5-11(6-7-17)8-15-9-12-10-16-13(18-12)14(2,3)4/h10-11,15,17H,5-9H2,1-4H3

InChI Key

NPFVFQWBXAZBBC-UHFFFAOYSA-N

Canonical SMILES

CCC(CCO)CNCC1=CN=C(S1)C(C)(C)C

Origin of Product

United States

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